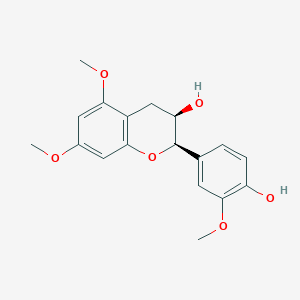
Epicatechin 5,7,3'-trimethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epicatechin 5,7,3’-trimethyl ether is a chemical compound belonging to the class of flavonoids, specifically flavanols. It is a derivative of epicatechin, a natural flavanol found in various foods such as green tea, cocoa, and red wine. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Epicatechin 5,7,3’-trimethyl ether typically involves the methylation of epicatechin. This process can be achieved through the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of Epicatechin 5,7,3’-trimethyl ether may involve the extraction of epicatechin from natural sources followed by chemical modification. The extraction process can utilize solvents like ethanol or methanol, and the subsequent methylation can be performed using scalable chemical reactors to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
Epicatechin 5,7,3’-trimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Solvents: Acetone, DMF, ethanol, methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated derivatives.
科学的研究の応用
Chemistry: Used as a model compound to study the reactivity and stability of flavonoids.
Biology: Investigated for its antioxidant properties and its ability to modulate cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties .
作用機序
The mechanism of action of Epicatechin 5,7,3’-trimethyl ether involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates the activity of transcription factors like NF-κB.
Cardioprotective Effects: It enhances nitric oxide production, leading to vasodilation and improved blood flow.
Neuroprotective Effects: It protects neurons from oxidative stress and apoptosis by modulating signaling pathways such as the PI3K/Akt pathway
類似化合物との比較
Similar Compounds
Epicatechin: The parent compound, known for its similar health benefits but with different methylation patterns.
Catechin: Another flavanol with a similar structure but different stereochemistry.
Epigallocatechin Gallate (EGCG): A well-known flavanol with additional gallate groups, providing distinct biological activities
Uniqueness
Epicatechin 5,7,3’-trimethyl ether is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to its non-methylated counterparts. This modification also influences its interaction with molecular targets, leading to distinct biological effects .
特性
分子式 |
C18H20O6 |
|---|---|
分子量 |
332.3 g/mol |
IUPAC名 |
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C18H20O6/c1-21-11-7-15(22-2)12-9-14(20)18(24-16(12)8-11)10-4-5-13(19)17(6-10)23-3/h4-8,14,18-20H,9H2,1-3H3/t14-,18-/m1/s1 |
InChIキー |
IJCWCJRLHJAVFD-RDTXWAMCSA-N |
異性体SMILES |
COC1=CC2=C(C[C@H]([C@H](O2)C3=CC(=C(C=C3)O)OC)O)C(=C1)OC |
正規SMILES |
COC1=CC2=C(CC(C(O2)C3=CC(=C(C=C3)O)OC)O)C(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



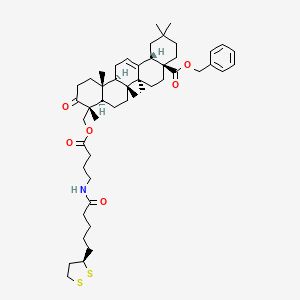
![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
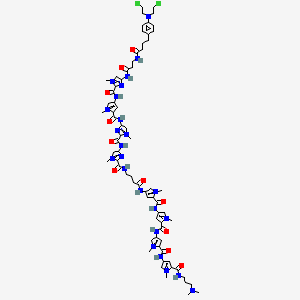
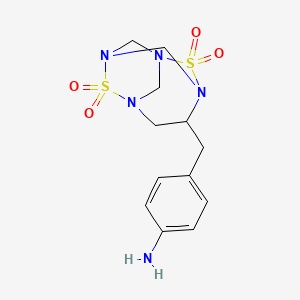
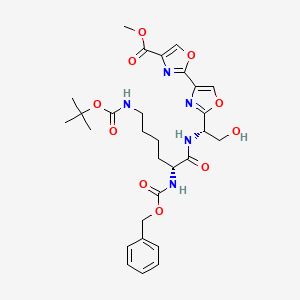
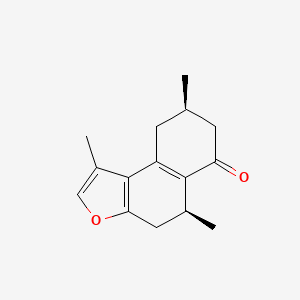

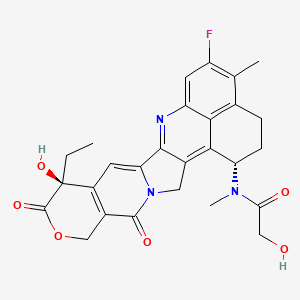
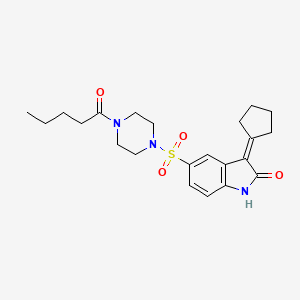
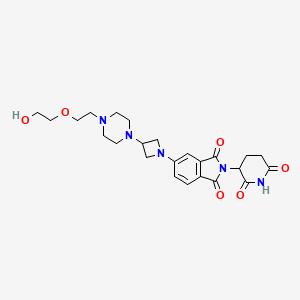
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12375868.png)


